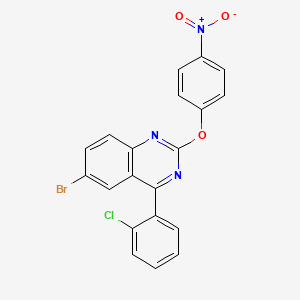
6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-4-(2-クロロフェニル)-2-(4-ニトロフェノキシ)キナゾリンは、キナゾリン系に属する合成有機化合物です。キナゾリンは、その多様な生物活性が知られており、潜在的な治療用途のために頻繁に研究されています。この化合物には、独特の置換基が含まれているため、興味深い化学的および生物学的特性を示す可能性があります。
2. 製法
合成経路と反応条件
6-ブロモ-4-(2-クロロフェニル)-2-(4-ニトロフェノキシ)キナゾリンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のようなものがあります。
キナゾリンコアの形成: アントラニル酸などの適切な前駆体から始めて、キナゾリンコアは環化反応によって構築できます。
置換基の導入: ブロモ基、クロロフェニル基、ニトロフェノキシ基は、様々な置換反応によって導入できます。例えば、臭素化は、臭素またはN-ブロモスクシンイミド(NBS)を使用して達成できます。一方、クロロフェニル基とニトロフェノキシ基は、求核置換反応によって導入できます。
工業的製造方法
この化合物の工業的製造は、スケーラビリティ、収率、コスト効率を考慮して、合成経路を最適化する必要がある可能性があります。これには、連続式反応器の使用、反応条件の最適化、効率を向上させる触媒の採用が含まれる場合があります。
3. 化学反応解析
反応の種類
6-ブロモ-4-(2-クロロフェニル)-2-(4-ニトロフェノキシ)キナゾリンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強い酸化剤を使用して酸化できます。
還元: 還元反応は、水素化アルミニウムリチウムまたは触媒の存在下での水素ガスなどの還元剤を使用して行うことができます。
置換: ブロモ基とニトロフェノキシ基は、求核置換反応に関与し、化合物の更なる官能基化を可能にします。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウムまたはパラジウム触媒を用いた水素ガス。
置換: ジメチルホルムアミド(DMF)などの非プロトン性溶媒中の水素化ナトリウムまたは炭酸カリウム。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用する特定の試薬と条件によって異なります。例えば、酸化によって、追加の酸素含有官能基を持つキナゾリン誘導体が生成される場合があり、還元によって、ニトロ基が除去される場合があります。
4. 科学研究における用途
6-ブロモ-4-(2-クロロフェニル)-2-(4-ニトロフェノキシ)キナゾリンは、以下を含む様々な科学研究における用途を持つ可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路や相互作用を研究するためのプローブとして潜在的に使用されます。
医学: 抗癌作用や抗菌作用などの潜在的な治療効果の調査。
産業: 新素材の開発や化学反応の触媒としての使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Introduction of Substituents: The bromine, chlorophenyl, and nitrophenoxy groups can be introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the chlorophenyl and nitrophenoxy groups can be introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, optimizing reaction conditions, and employing catalysts to improve efficiency.
化学反応の分析
Types of Reactions
6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine and nitrophenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the removal of nitro groups.
科学的研究の応用
6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
6-ブロモ-4-(2-クロロフェニル)-2-(4-ニトロフェノキシ)キナゾリンの作用機序は、その特定の生物学的標的に依存します。一般的に、キナゾリン誘導体は、酵素や受容体などの様々な分子標的に相互作用し、生物学的経路の調節につながります。正確な機序と関連する経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
4-(2-クロロフェニル)-2-(4-ニトロフェノキシ)キナゾリン: ブロモ置換基がありません。
6-ブロモ-2-(4-ニトロフェノキシ)キナゾリン: クロロフェニル置換基がありません。
6-ブロモ-4-(2-クロロフェニル)キナゾリン: ニトロフェノキシ置換基がありません。
独自性
6-ブロモ-4-(2-クロロフェニル)-2-(4-ニトロフェノキシ)キナゾリンは、3つの置換基すべてが存在することでユニークであり、その類似体と比較して、独特の化学的および生物学的特性を与える可能性があります。ブロモ基、クロロフェニル基、ニトロフェノキシ基の組み合わせにより、生物学的標的とのユニークな相互作用と、化学反応における異なる反応性が生じる可能性があります。
類似化合物との比較
Similar Compounds
4-(2-Chlorophenyl)-2-(4-nitrophenoxy)quinazoline: Lacks the bromine substituent.
6-Bromo-2-(4-nitrophenoxy)quinazoline: Lacks the chlorophenyl substituent.
6-Bromo-4-(2-chlorophenyl)quinazoline: Lacks the nitrophenoxy substituent.
Uniqueness
6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline is unique due to the presence of all three substituents, which may confer distinct chemical and biological properties compared to its analogs. The combination of bromine, chlorophenyl, and nitrophenoxy groups could result in unique interactions with biological targets and distinct reactivity in chemical reactions.
特性
分子式 |
C20H11BrClN3O3 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC名 |
6-bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline |
InChI |
InChI=1S/C20H11BrClN3O3/c21-12-5-10-18-16(11-12)19(15-3-1-2-4-17(15)22)24-20(23-18)28-14-8-6-13(7-9-14)25(26)27/h1-11H |
InChIキー |
FJMCQMFFKKSWGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)OC4=CC=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11682184.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682193.png)
![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682197.png)
![3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11682204.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682215.png)
![Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682217.png)
